

Spectroscopic analysis and confirmation of 1-(4-Bromophenyl)-2-chloroethanone structure

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-chloroethanone

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Spectroscopic Scrutiny: Confirming the Structure of 1-(4-Bromophenyl)-2-chloroethanone

A Comparative Guide to Spectroscopic Analysis for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of progress. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of **1-(4-Bromophenyl)-2-chloroethanone**. By presenting experimental data from closely related analogs, this document serves as a practical reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectral characteristics and the methodologies to obtain them.

Comparative Spectroscopic Data Analysis

To facilitate a clear understanding of the expected spectral data for **1-(4-Bromophenyl)-2-chloroethanone**, this section presents a comparative summary of spectroscopic information for this target compound and two structurally similar alternatives: 2-bromo-1-(4-bromophenyl)ethanone and 1-(4-chlorophenyl)-2-bromoethanone. The data is organized into tables for easy comparison of ^1H NMR, ^{13}C NMR, and IR spectral features.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compound	Aromatic Protons (ppm)	-CH ₂ - Protons (ppm)
1-(4-Bromophenyl)-2-chloroethanone (Expected)	~7.7-7.9 (d, 2H), ~7.6-7.8 (d, 2H)	~4.5-4.8 (s, 2H)
2-bromo-1-(4-bromophenyl)ethanone[1]	7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)	4.12 (s, 2H)
2-bromo-1-(4-chlorophenyl)ethanone[1]	7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)	4.42 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compound	C=O (ppm)	Aromatic Carbons (ppm)	-CH ₂ - Carbon (ppm)
1-(4-Bromophenyl)-2-chloroethanone (Expected)	~190-192	~128-135	~45-50
2-bromo-1-(4-bromophenyl)ethanone[1]	190.4	132.6, 132.2, 130.4, 129.3	30.4
2-bromo-1-(4-chlorophenyl)ethanone[1]	190.2	140.5, 132.2, 130.3, 129.2	30.4

Table 3: IR Spectroscopic Data Comparison

Compound	C=O Stretch (cm ⁻¹)	C-Cl/C-Br Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
1-(4-Bromophenyl)-2-chloroethanone (Expected)	~1690-1710	~650-800	~3000-3100
1-(4-Bromophenyl)ethanone[2][3]	1685	-	3050
2-bromo-1-(4-(benzyloxy)phenyl)ethanone[1]	1683	Not specified	3028

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
- The final solution depth in the NMR tube should be around 4-5 cm.[4]
- Cap the NMR tube securely.

Instrumentation and Analysis:

- The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- For ^1H NMR, the spectral width is generally set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is typically 0 to 220 ppm.
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[7\]](#)
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.[\[7\]](#)

Instrumentation and Analysis:

- Record the FTIR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

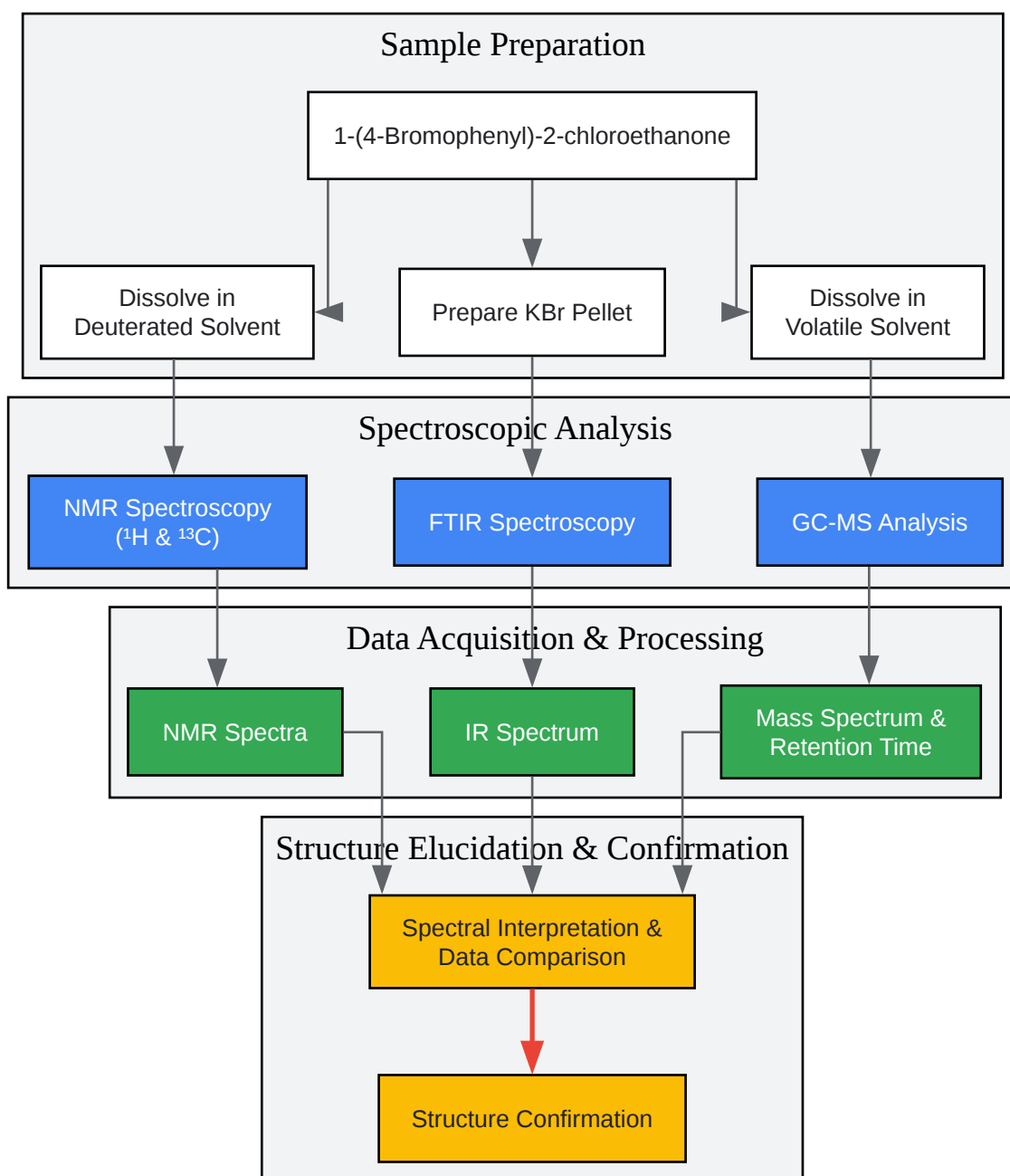
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

- Inject a small volume (typically 1 μ L) of the sample solution into the GC-MS system.
- The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (e.g., a 5% phenyl polymethylsiloxane column).
- A typical temperature program starts at a low temperature (e.g., 50 $^{\circ}$ C), holds for a short period, and then ramps up to a higher temperature (e.g., 300 $^{\circ}$ C).[\[8\]](#)
- The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
- The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Visualization of the Analytical Workflow

To provide a clear overview of the process of spectroscopic analysis and structural confirmation, the following diagram illustrates the logical workflow from sample preparation to data interpretation.



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